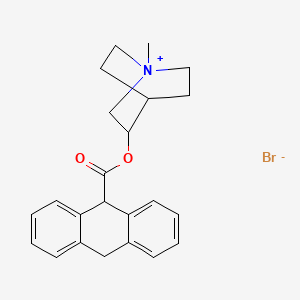
3-Hydroxy-1-methylquinuclidinium bromide 9,10-dihydro-9-anthroate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-1-methylquinuclidinium bromide 9,10-dihydro-9-anthroate is a complex organic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its distinctive characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-methylquinuclidinium bromide 9,10-dihydro-9-anthroate typically involves multiple steps. The initial step often includes the formation of the quinuclidinium core, followed by the introduction of the hydroxy and methyl groups. The final step involves the bromination and attachment of the 9,10-dihydro-9-anthroate moiety. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving continuous monitoring and adjustment of reaction parameters. The use of advanced purification techniques, such as chromatography, ensures the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-1-methylquinuclidinium bromide 9,10-dihydro-9-anthroate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves the replacement of one functional group with another, often using specific reagents and conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions often require precise control of temperature, pH, and reaction time to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced .
Scientific Research Applications
3-Hydroxy-1-methylquinuclidinium bromide 9,10-dihydro-9-anthroate is widely used in scientific research due to its versatile properties In chemistry, it serves as a reagent for various synthetic transformations In biology, it is used to study cellular processes and interactionsIndustrially, it is used in the production of specialized chemicals and materials .
Mechanism of Action
The mechanism of action of 3-Hydroxy-1-methylquinuclidinium bromide 9,10-dihydro-9-anthroate involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Clidinium bromide
- Quinuclidinium derivatives
- Benzilate esters
Uniqueness
3-Hydroxy-1-methylquinuclidinium bromide 9,10-dihydro-9-anthroate stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for diverse scientific applications .
Properties
CAS No. |
29125-66-4 |
|---|---|
Molecular Formula |
C23H26BrNO2 |
Molecular Weight |
428.4 g/mol |
IUPAC Name |
(1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl) 9,10-dihydroanthracene-9-carboxylate;bromide |
InChI |
InChI=1S/C23H26NO2.BrH/c1-24-12-10-16(11-13-24)21(15-24)26-23(25)22-19-8-4-2-6-17(19)14-18-7-3-5-9-20(18)22;/h2-9,16,21-22H,10-15H2,1H3;1H/q+1;/p-1 |
InChI Key |
UUUUZUGCBFLANF-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]12CCC(CC1)C(C2)OC(=O)C3C4=CC=CC=C4CC5=CC=CC=C35.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















